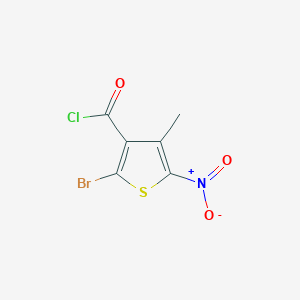
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of bromine, methyl, nitro, and carbonyl chloride functional groups attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride typically involves multi-step reactions starting from thiophene or its derivativesThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and mild bases (e.g., triethylamine).
Reduction: Hydrogen gas (H2), catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
Substitution: 2-Amino-4-methyl-5-nitro-3-thiophenecarbonyl chloride (when amines are used).
Reduction: 2-Bromo-4-methyl-5-amino-3-thiophenecarbonyl chloride.
Oxidation: 2-Bromo-4-carboxy-5-nitro-3-thiophenecarbonyl chloride.
Scientific Research Applications
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents with therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and carbonyl chloride can facilitate interactions with nucleophilic sites in biomolecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-5-nitrothiophene: Lacks the carbonyl chloride group.
4-Methyl-5-nitro-3-thiophenecarbonyl chloride: Lacks the bromine atom.
2-Bromo-3-methyl-4-nitrothiophene: Different substitution pattern on the thiophene ring.
Uniqueness
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride is unique due to the combination of bromine, methyl, nitro, and carbonyl chloride groups on the thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Properties
CAS No. |
97187-69-4 |
|---|---|
Molecular Formula |
C6H3BrClNO3S |
Molecular Weight |
284.52 g/mol |
IUPAC Name |
2-bromo-4-methyl-5-nitrothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C6H3BrClNO3S/c1-2-3(5(8)10)4(7)13-6(2)9(11)12/h1H3 |
InChI Key |
PPXHPYXVCMJCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)Cl)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















